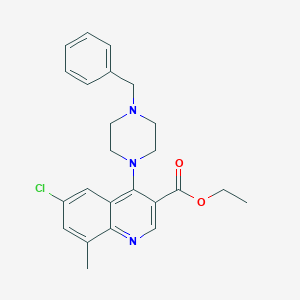![molecular formula C21H20ClNO4S B284907 N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B284907.png)
N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. TAK-659 has been shown to have promising anticancer activity in preclinical studies, and its mechanism of action and potential therapeutic applications are the focus of ongoing research.
Mecanismo De Acción
N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide is a selective inhibitor of BTK, a key enzyme in B-cell receptor signaling. BTK plays a crucial role in the activation of downstream signaling pathways that promote cell survival and proliferation in B cells. Inhibition of BTK by N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide leads to the disruption of these signaling pathways, resulting in cell death and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide has been shown to have potent and selective inhibitory activity against BTK in both biochemical and cellular assays. It has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life in vivo. In preclinical studies, N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide has demonstrated significant antitumor activity against a range of B-cell malignancies, with minimal toxicity to normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide has several advantages as a tool compound for studying B-cell receptor signaling and the role of BTK in cancer. It is a potent and selective inhibitor of BTK, with good pharmacokinetic properties and minimal toxicity to normal cells. However, there are also some limitations to its use in laboratory experiments. N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide has a relatively short half-life in vivo, which may limit its effectiveness in certain experimental settings. Additionally, its selectivity for BTK may limit its usefulness in studying other signaling pathways that are involved in cancer.
Direcciones Futuras
There are several potential future directions for research on N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide and its potential therapeutic applications. One area of focus is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the development of N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide derivatives that have improved pharmacokinetic properties and potency against BTK. Additionally, there is ongoing research to identify biomarkers that can predict response to N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide and other BTK inhibitors in cancer patients. Overall, N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide represents a promising tool compound for studying B-cell receptor signaling and developing new therapies for B-cell malignancies.
Métodos De Síntesis
The synthesis of N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide has been described in several publications. The most commonly reported method involves the reaction of 4-chloro-6,7-dimethoxyquinazoline with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with 4-hydroxybenzoic acid and a palladium catalyst to give the final product, N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide. Other methods have also been reported, including a one-pot synthesis that involves the use of a palladium catalyst and a reducing agent.
Aplicaciones Científicas De Investigación
N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide has been the subject of numerous preclinical studies investigating its potential as an anticancer agent. It has been shown to be effective against a range of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In vitro studies have demonstrated that N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide inhibits BTK activity and downstream signaling pathways, leading to apoptosis and cell death in cancer cells. In vivo studies have also shown that N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide has significant antitumor activity in mouse models of B-cell lymphoma.
Propiedades
Fórmula molecular |
C21H20ClNO4S |
|---|---|
Peso molecular |
417.9 g/mol |
Nombre IUPAC |
N-(4-chloro-9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C21H20ClNO4S/c1-11-7-13(3)19(8-12(11)2)28(25,26)23-14-9-15-20-17(24)5-4-6-18(20)27-21(15)16(22)10-14/h7-10,23H,4-6H2,1-3H3 |
Clave InChI |
ODXVLWJMRQFGPX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C3C(=C2)C4=C(O3)CCCC4=O)Cl)C |
SMILES canónico |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C(=C2)Cl)OC4=C3C(=O)CCC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B284825.png)
![3-Ethyl 6-methyl 4-{[3-(dimethylamino)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B284837.png)


![4-[(4-bromophenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol](/img/structure/B284841.png)
![N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-cyclododecylamine](/img/structure/B284843.png)
![3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284844.png)
![3-isopentyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284845.png)
![3-(2-phenylethyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284846.png)
![3-butyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284847.png)
![3-ethyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284848.png)
![3-(2-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284849.png)
![3-(4-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284850.png)
![3-(3-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284851.png)